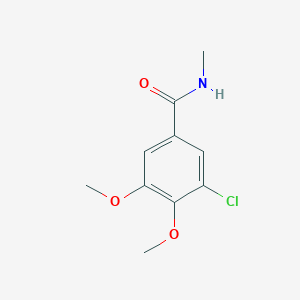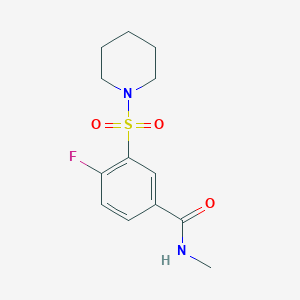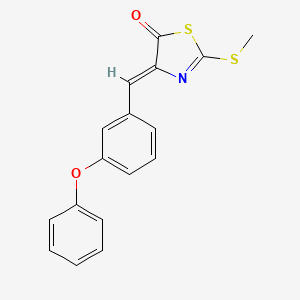![molecular formula C25H22N4O B5122173 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, also known as PIPER, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. PIPER has been shown to have a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
作用机制
The mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects, depending on its concentration and the specific cell type or tissue being studied. In general, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. Finally, this compound has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral entry or replication.
实验室实验的优点和局限性
One advantage of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and potential applications. Additionally, this compound has been shown to have a range of interesting biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of this compound for certain experiments, and its solubility and stability may be an issue in some experimental systems.
未来方向
There are many potential future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound may have potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications for this compound.
合成方法
The synthesis of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline involves the reaction of 4-chloro-2-(3-pyridinyl)quinoline with phenylpiperazine in the presence of a base. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Furthermore, this compound has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-15-13-28(14-16-29)20-8-2-1-3-9-20)22-17-24(19-7-6-12-26-18-19)27-23-11-5-4-10-21(22)23/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWPISKWQXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5122102.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5122116.png)

![1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)
![ethyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5122155.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
